![molecular formula C11H15NO2 B13048706 Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)
Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile is a complex organic compound with the molecular formula C11H15NO2 It is characterized by its unique spiro structure, which involves a pentalene ring system fused with a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of strong acids or bases can promote the cyclization process, while solvents like dichloromethane or toluene may be employed to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-one
- Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carboxylic acid
Uniqueness
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile is unique due to its specific spiro structure and the presence of a nitrile group. This combination of features imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-carbonitrile |
InChI |
InChI=1S/C11H15NO2/c12-7-8-3-9-5-11(6-10(9)4-8)13-1-2-14-11/h8-10H,1-6H2 |
InChI-Schlüssel |
MCNDJAUXFFUJFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC3CC(CC3C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



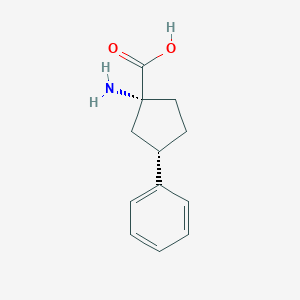
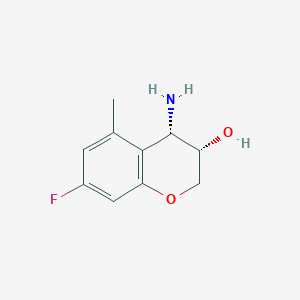

![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
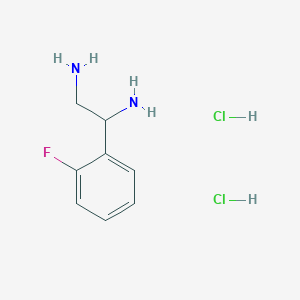
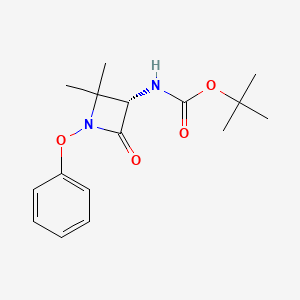
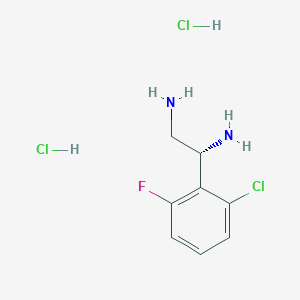

![Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl](/img/structure/B13048678.png)
![1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B13048681.png)
![3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13048685.png)
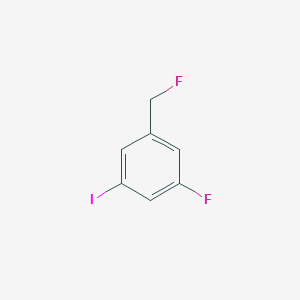
![(E)-{[1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}aminobenzoate](/img/structure/B13048703.png)
